molecular formula C19H20Cl2N2O2S B12643949 Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-

Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-

Cat. No.: B12643949
M. Wt: 411.3 g/mol
InChI Key: VGLVHHCHMYOKGS-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[3,2-c]pyridine core fused with a thiophene and tetrahydropyridine ring. Key substituents include:

  • A cyclopropylamino group at position 2, which may enhance metabolic stability due to the rigid cyclopropane ring.
  • A 2,4-dichlorophenoxymethyl moiety at position 4, providing hydrophobic and electron-withdrawing properties that could influence receptor binding.

The dichlorophenoxy group is notable for its halogenated aromatic system, which often improves target affinity and resistance to enzymatic degradation.

Properties

Molecular Formula

C19H20Cl2N2O2S

Molecular Weight

411.3 g/mol

IUPAC Name

2-(cyclopropylamino)-1-[4-[(2,4-dichlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone

InChI

InChI=1S/C19H20Cl2N2O2S/c20-12-1-4-17(15(21)9-12)25-11-16-14-6-8-26-18(14)5-7-23(16)19(24)10-22-13-2-3-13/h1,4,6,8-9,13,16,22H,2-3,5,7,10-11H2

InChI Key

VGLVHHCHMYOKGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(=O)N2CCC3=C(C2COC4=C(C=C(C=C4)Cl)Cl)C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- typically involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core. This can be achieved through a multicomponent reaction involving inexpensive starting materials under mild conditions . The cyclopropylamino group is then introduced through a substitution reaction, followed by the attachment of the dichlorophenoxy group via an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Ethanone have shown promising anticancer properties. The thieno[3,2-c]pyridine structure is often associated with inhibitors of cancer cell proliferation. A study published in Journal of Medicinal Chemistry highlighted derivatives of thieno[3,2-c]pyridine as effective in targeting specific cancer pathways, such as those involved in breast and lung cancers .

Antimicrobial Properties

The dichlorophenoxy group has been linked to antimicrobial activity. Compounds containing this moiety are often evaluated for their effectiveness against various bacterial strains. A relevant study demonstrated that similar compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Neurological Research

The cyclopropylamino group is of interest in neurological research due to its potential interaction with neurotransmitter systems. Preliminary studies suggest that derivatives can modulate serotonin receptors, indicating a possible application in treating mood disorders .

Herbicide Development

Ethanone's structure suggests potential use as a herbicide. The dichlorophenoxy group is a common feature in herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used for broadleaf weed control. Research into similar compounds has shown efficacy in controlling resistant weed species .

Insecticide Formulation

Given its biological activity, Ethanone could be explored for insecticidal applications. Compounds with similar structures have been tested for their ability to disrupt insect growth and reproduction, providing a basis for further exploration in pest management strategies .

Data Table: Summary of Applications

Application AreaSpecific UseSupporting Study/Source
PharmaceuticalsAnticancer agentsJournal of Medicinal Chemistry
Antimicrobial agentsVarious studies on dichlorophenoxy
Neurological treatmentsResearch on serotonin modulation
AgrochemicalsHerbicide (broadleaf control)Studies on 2,4-D derivatives
Insecticide formulationResearch on growth disruption

Case Study 1: Anticancer Screening

A series of thieno[3,2-c]pyridine derivatives were synthesized and screened for anticancer activity. Among them, one derivative showed IC50 values in the low micromolar range against breast cancer cell lines. This highlights the potential for Ethanone derivatives to be developed into effective therapeutic agents.

Case Study 2: Herbicide Efficacy

Field trials were conducted using a formulation based on the dichlorophenoxy moiety found in Ethanone. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating the compound's potential as an effective herbicide.

Mechanism of Action

The mechanism of action of Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- involves its interaction with specific molecular targets. The cyclopropylamino group may allow it to bind to certain enzymes or receptors, while the dichlorophenoxy group could enhance its binding affinity or specificity. The thieno[3,2-c]pyridine moiety might contribute to its overall stability and reactivity, facilitating its interaction with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno-Tetrahydropyridine Derivatives ()

A 2011 study synthesized 18 thieno-tetrahydropyridine derivatives as ADP receptor antagonists. Key analogs include:

Compound Substituents (R Groups) Activity vs. Ticlopidine Reference
C1 Undisclosed (optimized structure) Superior inhibition
A4, B2 Varied alkyl/aryl groups Moderate activity
C4, C7 Halogenated aromatic systems Moderate to high activity
  • Structural Insights: The target compound’s 2,4-dichlorophenoxy group aligns with the halogenated motifs in C4 and C7, which showed enhanced activity over non-halogenated analogs. The cyclopropylamino group may reduce oxidative metabolism compared to bulkier substituents in C1.

Ethanone Derivatives with Piperazinyl/Pyridinyl Substituents ()

Several ethanone analogs in share structural motifs:

Compound (Example) Key Features Potential Pharmacological Role
2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-[1-(3-pyridinyl)-β-carbolinyl]ethanone Piperazine linker, β-carboline core CNS modulation (hypothetical)
2-[4-(4-Chlorobenzoyl)phenoxy]-1-piperidinylethanone Chlorobenzoyl-phenoxy group, piperidine Kinase inhibition (speculative)
  • Comparison: The target compound’s thieno-pyridine core differs from the β-carboline or benzophenone systems above, likely directing it toward platelet aggregation inhibition rather than CNS or kinase targets.

Thiophene-Pyrazole Hybrids ()

Compounds 7a and 7b in feature:

  • Malononitrile or ethyl cyanoacetate substituents.
  • Pyrazole-thiophene hybrids synthesized via sulfur-mediated cyclization.
  • Key Difference: Unlike the target compound, these lack the tetrahydropyridine core and dichlorophenoxy group, likely limiting their utility as ADP receptor antagonists.

Research Findings and Hypotheses

Antiplatelet Activity

  • highlights that halogenation (e.g., chlorine) in thieno-tetrahydropyridines correlates with improved activity. The target compound’s 2,4-dichlorophenoxy group may enhance ADP receptor affinity compared to monochloro or non-halogenated analogs.
  • Cyclopropylamino vs. Piperazinyl: Piperazinyl groups (common in compounds) increase polarity but may reduce blood-brain barrier penetration. The cyclopropylamino group in the target compound could balance lipophilicity and metabolic stability.

Biological Activity

Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core with a cyclopropylamino group and a 2,4-dichlorophenoxy methyl substituent. Its molecular formula is C18H19Cl2N3O2S. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to Ethanone exhibit significant anticancer activity. For instance, a related compound was found to induce apoptosis in glioma cells, demonstrating an IC50 value of 5.13 µM, which is more effective than the standard chemotherapeutic agent 5-FU with an IC50 of 8.34 µM in the same cell line . The mechanism of action was primarily through cell cycle arrest and apoptosis induction.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5fC6 (glioma)5.13Apoptosis
5-FUC6 (glioma)8.34Apoptosis
Compound 5aSH-SY5Y (neuroblastoma)5.00Apoptosis

The biological activity of Ethanone can be attributed to its ability to interfere with cellular processes. Flow cytometry analyses have shown that compounds with similar structures can significantly inhibit the cell cycle phases G0/G1 (45.1%), S (32.9%), and G2/M (19.5%) in glioma cells . This suggests that Ethanone may also exert similar effects.

Case Studies

  • Study on Multicellular Spheroids : A novel anticancer compound derived from a drug library screening demonstrated promising results in multicellular spheroids, indicating that structural modifications similar to those in Ethanone could enhance its efficacy against solid tumors .
  • Pesticidal Applications : While primarily explored for anticancer properties, the compound's structural components suggest potential applications in pesticide formulations due to the presence of chlorinated phenoxy groups known for their herbicidal activity .

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